Benzo[c][1,2,5]oxadiazole-4-carbonitrile
Overview
Description
Benzo[c][1,2,5]oxadiazole-4-carbonitrile is a compound that falls under the category of heterocyclic compounds . These compounds are often used in the development of various drugs . The compound is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Scientific Research Applications
Anticancer Applications
Benzo[c][1,2,5]oxadiazoles are recognized for their potent pharmacological activities, including anticancer potential. A study by (Das, Shareef, & Das, 2023) highlighted the design and synthesis of boron-based benzo[c][1,2,5]oxadiazoles as potential anticancer agents targeting tumor hypoxia. This represents a novel approach in developing boron-based hypoxia agents.
Antimicrobial and Antioxidant Properties
Compounds containing the benzo[c][1,2,5]oxadiazole structure have shown significant antimicrobial and antioxidant activities. (Bassyouni et al., 2012) synthesized a series of derivatives and found high activity against bacteria like Staphylococcus aureus and fungi like Candida albicans, along with strong antioxidant properties.
Solar Cell Applications
In the field of renewable energy, benzo[c][1,2,5]oxadiazole units have been used in constructing high-performance solar cell materials. (Song et al., 2018) described how the integration of this unit into solar cells led to enhanced power conversion efficiencies.
Antitrypanosomal Drug Development
Benzo[c][1,2,5]oxadiazole derivatives have been investigated for their potential as antitrypanosomal drugs. (Cerecetto et al., 1999) conducted a study showing these derivatives' effectiveness against Trypanosoma cruzi, a parasite causing Chagas disease, suggesting their role in developing new treatments.
Mechanism of Action
Target of Action
Benzo[c][1,2,5]oxadiazole-4-carbonitrile is a heterocyclic compound that has been synthesized as an anti-infective agent . The primary targets of this compound are infectious diseases including bacterial, viral, and leishmanial infections . The compound interacts with these targets to inhibit their growth and proliferation .
Mode of Action
The compound interacts with its targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring make nitrogen a stronger hydrogen bond acceptor than oxygen . This interaction leads to changes in the target organisms, inhibiting their growth and proliferation .
Biochemical Pathways
Oxadiazoles have been shown to have anti-infective activity, suggesting that they may interfere with the biochemical pathways of infectious organisms
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and be bbb permeant . The compound is predicted to have a skin permeation log Kp of -6.55 cm/s . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of infectious organisms . This leads to a decrease in the severity of the infection and aids in the recovery of the infected individual .
Biochemical Analysis
Biochemical Properties
It is known that it is a part of donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor . These structures have been investigated for various photovoltaic applications .
Cellular Effects
As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .
Molecular Mechanism
It is known that it is a part of donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor . These structures have been investigated for various photovoltaic applications .
Temporal Effects in Laboratory Settings
As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .
Dosage Effects in Animal Models
As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .
Metabolic Pathways
As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .
Transport and Distribution
As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .
Subcellular Localization
As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .
Properties
IUPAC Name |
2,1,3-benzoxadiazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEPUZNRFNUXQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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